molecular formula C14H19N5O2 B1670927 6,7-二甲氧基-2-(哌嗪-1-基)喹唑啉-4-胺 CAS No. 60547-97-9

6,7-二甲氧基-2-(哌嗪-1-基)喹唑啉-4-胺

货号 B1670927
CAS 编号: 60547-97-9
分子量: 289.33 g/mol
InChI 键: APKHJGDGWQDBGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DPQ is an antiviral agent that acts against the H1N1 and H3N2 strains of influenza A as well as influenza B. It has also been shown to bind to a widened RNA major groove at the internal loop.

科学研究应用

“6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine” is a compound that is used as a reference standard in pharmaceutical testing . It is also known as Prazosin Hydrochloride Impurity C and Terazosin Hydrochloride Dihydrate Impurity C . This compound is part of the Terazosin Hydrochloride Dihydrate, Doxazosin Mesilate, and Prazosin Hydrochloride API families . It is used in the production of drugs that are used as antihypertensives and agents for Benign Prostatic Hypertrophy .

  • Pharmaceutical Testing

    • This compound is used as a reference standard in pharmaceutical testing .
    • It is also known as Prazosin Hydrochloride Impurity C and Terazosin Hydrochloride Dihydrate Impurity C .
    • This compound is part of the Terazosin Hydrochloride Dihydrate, Doxazosin Mesilate, and Prazosin Hydrochloride API families .
  • Production of Antihypertensive Drugs

    • It is used in the production of drugs that are used as antihypertensives .
  • Production of Drugs for Benign Prostatic Hypertrophy

    • This compound is also used in the production of drugs for Benign Prostatic Hypertrophy .
  • Reference Standard in Pharmaceutical Testing

    • This compound is used as a reference standard in pharmaceutical testing .
    • It is also known as Prazosin Hydrochloride Impurity C and Terazosin Hydrochloride Dihydrate Impurity C .
    • This compound is part of the Terazosin Hydrochloride Dihydrate, Doxazosin Mesilate, and Prazosin Hydrochloride API families .
  • Production of Antihypertensive Drugs

    • It is used in the production of drugs that are used as antihypertensives .
  • Production of Drugs for Benign Prostatic Hypertrophy

    • This compound is also used in the production of drugs for Benign Prostatic Hypertrophy .

属性

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHJGDGWQDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209293
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

CAS RN

60547-97-9
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Piperazine hydrobromide (168.0 g., 1.006 mole) was added to a suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (241.0 g., 1.006 mole) in 2-methoxyethanol (3.6 l.) and the mixture was stirred at reflux for 1.25 hours. The precipitate was separated by filtration, washed with hot 2-methoxyethanol and dried. The material then was added to a stirred solution of sodium hydroxide (81.0 g., 2.01 mole) in water (3 l.) and the mixture was heated to 75° C. The mixture then was cooled to 40° C., filtered, and the insoluble precipitate washed with water and dried. The material was triturated under refluxing absolute ethanol (6.0 l.) and the mixture was filtered. The filtrate was evaporated to dryness to yield the title compound, 180.0 g. (62%), m.p. 224°-228° C.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 2
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

Citations

For This Compound
23
Citations
R Nageswara Rao, D Nagaraju… - Journal of …, 2007 - academic.oup.com
A simple and rapid reversed-phase liquid chromatography (LC) method with photodiode array (PDA) and electrospray ionization (ESI)-mass spectrometry (MS) as detectors was …
Number of citations: 11 academic.oup.com
ST Hassib, AE Farag, MA Mahrouse, EA Mostafa - 2013 - scholar.cu.edu.eg
Doxazosin mesylate (DOX) is useful in the management of hypertension and urinary retention associated with benign prostatic hyperplasia. DOX is prepared via a multistep synthesis, …
Number of citations: 3 scholar.cu.edu.eg
Z Ma, Y Lin, Y Cheng, W Wu, R Cai… - Journal of Medicinal …, 2016 - ACS Publications
Fluorescent ligands are gaining popularity as tools to aid GPCR research. Nonetheless, in vivo application of such tools is hampered due to their short excitation wavelengths in the …
Number of citations: 35 pubs.acs.org
Z Li, Y Lin, H Song, X Qin, Z Yu, Z Zhang… - … Pharmaceutica Sinica B, 2020 - Elsevier
Proteolysis targeting chimeras (PROTACs) are dual-functional hybrid molecules that can selectively recruit an E3 ubiquitin ligase to a target protein to direct the protein into the ubiquitin-…
Number of citations: 38 www.sciencedirect.com
J Milicaj, VR Dodda, KR Patel, IR Aragon… - Journal of Chemical …, 2022 - ACS Publications
Research has shown that the use of practical examples in undergraduate education promotes the retention of historically underrepresented students in STEM majors and lowers …
Number of citations: 2 pubs.acs.org
C Orahoske - 2023 - search.proquest.com
The work entitled “Fragment Based Drug Design based on 6, 7-Dimethoxyquinazoline core structure” presents a unique approach to drug discovery, specifically focusing on the …
Number of citations: 2 search.proquest.com
BL Sushma, G Madhusudhan… - Asian Journal of …, 2017 - search.proquest.com
[...] there is no UPLC method available for quantification of impurities in Doxazosin mesylate.[...] the purpose of our experimentation was to develop and authorize a stability-indicating …
Number of citations: 2 search.proquest.com
AFMM Nur, A Apandi, MJMM Noor… - The Journal of general …, 2020 - jstage.jst.go.jp
Prazosin (PRZ), a drug used to treat hypertensive patients, is an emergent contaminant in water systems. PRZ is an alpha-adrenergic receptor blocker used to treat anxiety, and is …
Number of citations: 6 www.jstage.jst.go.jp
A Shrivastava, VB Gupta - Scientia pharmaceutica, 2012 - mdpi.com
The current study was carried out with an attempt to separate similarly structured title drugs by liquid chromatography. Spectrophotometric techniques were generally insufficient under …
Number of citations: 37 www.mdpi.com
CM Orahoske, Y Li, A Petty, FM Salem, J Hanna… - Bioorganic & medicinal …, 2020 - Elsevier
EphA2 receptor kinase could become a novel target for anti-glioblastoma treatment. Doxazosin previously identified acts like the endogenous ligand of EphA2 and induces cell …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。